1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone is a synthetic compound classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2 receptor) [, , ]. This molecule is a key research tool for investigating the role of the mGlu2 receptor in the central nervous system, particularly for its potential therapeutic benefits in treating psychiatric disorders like schizophrenia, anxiety, and epilepsy [, , , , , , , , ].
Understanding the role of its metabolites: Research indicates that a rodent-specific metabolite of 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone exhibits 5-HT2A receptor antagonism [, ]. Investigating the contribution of this and other metabolites to its overall pharmacological effects is essential for interpreting preclinical data and guiding clinical development.
JNJ-40411813 belongs to the class of pyridinone derivatives and is specifically classified as a positive allosteric modulator of the metabotropic glutamate receptor 2. Its chemical structure allows it to interact with the receptor in a way that enhances its activity without directly activating it, distinguishing it from traditional agonists .
This method yields intermediates that are further processed to obtain JNJ-40411813 in a series of additional steps involving various reagents and solvents .
The molecular structure of JNJ-40411813 can be characterized by its unique arrangement of atoms, which includes a pyridinone core. The compound's molecular formula is , with a molecular weight of approximately 323.07 g/mol .
Key structural features include:
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed techniques to confirm the structure during synthesis .
JNJ-40411813 undergoes several chemical reactions relevant to its functionality as a positive allosteric modulator. Notably, it interacts with the metabotropic glutamate receptor 2, leading to enhanced receptor signaling pathways without directly activating the receptor itself.
Key reactions include:
The mechanism of action for JNJ-40411813 involves its binding to an allosteric site on the metabotropic glutamate receptor 2. This binding enhances the receptor's response to endogenous glutamate, leading to increased signaling efficacy. Experimental approaches such as site-directed mutagenesis and molecular dynamics simulations have been utilized to elucidate this mechanism .
Data from pharmacological studies indicate that JNJ-40411813 can modulate receptor activity in a concentration-dependent manner, demonstrating its potential utility in treating conditions characterized by dysregulated glutamate signaling .
JNJ-40411813 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for therapeutic applications .
JNJ-40411813 has been investigated primarily for its therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, anxiety, and mood disorders. Its role as a positive allosteric modulator offers a novel approach to enhancing glutamatergic neurotransmission without the side effects associated with direct agonists.
Research continues to explore additional applications, including:
JNJ-40411813 (ADX71149) is a novel phenylpiperidine-substituted pyridone that functions as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). Unlike orthosteric agonists that bind directly to the glutamate site, JNJ-40411813 interacts with an evolutionarily conserved allosteric pocket within the receptor's transmembrane domain (TMD). This binding stabilizes an active conformation of the mGlu2 receptor, enhancing its sensitivity to endogenous glutamate without directly activating it [1] [7] [8]. The mGlu2 receptor is a class C G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins. Its activation inhibits adenylyl cyclase, reduces cAMP production, and suppresses presynaptic glutamate release in neural circuits implicated in psychiatric disorders [9]. As a PAM, JNJ-40411813 offers advantages over orthosteric agonists by preserving temporal and spatial fidelity to synaptic glutamate release, reducing risks of receptor desensitization and tolerance observed with direct agonists [1] [8].
JNJ-40411813 exhibits high selectivity for the mGlu2 receptor over other mGlu subtypes and unrelated CNS targets:
Table 1: Selectivity Profile of JNJ-40411813
Target | Affinity (Ki or IC₅₀) | Assay System |
---|---|---|
mGlu2 | 64–147 nM | [³⁵S]GTPγS binding |
mGlu3 | >30 μM | Radioligand displacement |
5HT2A | 1.1 μM | In vitro binding |
Group I/III mGlu receptors | >10 μM | Functional assays |
The potency and efficacy of JNJ-40411813 have been quantified across multiple signaling platforms:
Table 2: Functional Potency of JNJ-40411813
Assay Type | EC₅₀ (nM) | System | Key Observation |
---|---|---|---|
[³⁵S]GTPγS binding | 147 ± 42 | hmGlu2-CHO membranes | Measures direct G-protein coupling |
Ca²⁺ mobilization | 64 ± 29 | hmGlu2-Gα₁₆ HEK293 cells | Enhanced sensitivity due to signal amplification |
Receptor occupancy (ex vivo) | ED₅₀ = 16 mg/kg | Rat brain using [³H]JNJ-46281222 | PK-PD modeling: EC₅₀ = 1032 ng/mL |
A notable pharmacological feature of JNJ-40411813 is its unexpected 5HT₂A receptor engagement in vivo despite modest in vitro affinity:
Table 3: 5HT₂A Receptor Interactions of JNJ-40411813 and Metabolite
Parameter | JNJ-40411813 (Parent) | Active Metabolite |
---|---|---|
In vitro Kb at 5HT₂A | 1.1 μM | ~100–300 nM (estimated) |
In vivo ED₅₀ occupancy | 17 mg/kg (rat) | Not determined |
Brain penetration | Moderate (Cmax = 938 ng/mL at 0.5 h post-dose) | Higher than parent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7